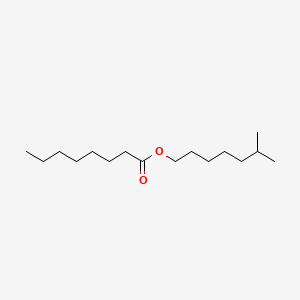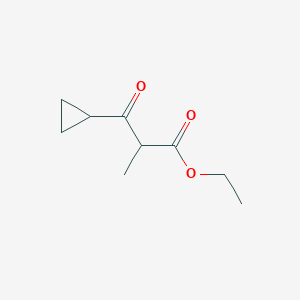
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane
Übersicht
Beschreibung
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane (KDPSP) is a compound with a unique structure and a wide range of applications in the field of scientific research. KDPSP is a versatile compound that has been used in a variety of studies and experiments in fields such as chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis and structural characterization of potassium derivatives reveal unique molecular structures and interactions. For instance, the potassium salt of a bulky primary phosphane shows a centrosymmetric distorted transoid four-step ladder-type arrangement. The potassium atoms interact with mesityl rings of ligands through π interaction, without classical Lewis bases coordinated to the metal centers (Rabe, Kheradmandan, & Yap, 1998).
Potassium in Plant Growth and Stress Response
Potassium (K) is essential for plant growth, involved in various physiological processes such as protein synthesis, carbohydrate metabolism, and enzyme activation. It plays a critical role in stomatal regulation, photosynthesis, and provides abiotic stress tolerance. Potassium helps maintain ion homeostasis under salt stress and regulates stomatal opening under drought conditions. It enhances antioxidant defense, contributing to plant protection under environmental stress (Hasanuzzaman et al., 2018).
Potassium in Agriculture Research
Research on potassium in agriculture emphasizes the need for understanding its role in soil, plant physiology, and nutrition. The availability of potassium and its influence on plant growth, stress resistance, and crop quality are areas requiring further investigation. Modern molecular biological approaches are suggested to explore potassium's role in stress signaling and its interaction with other nutrients (Römheld & Kirkby, 2010).
Potassium Secondary Batteries
Potassium shows potential advantages over lithium or sodium as a charge carrier in rechargeable batteries. Research into potassium intercalation chemistry, potassium-oxygen (or -air), and potassium-sulfur batteries is growing. This interest is driven by the low cost, availability of materials, and unique electrochemical behaviors of potassium secondary batteries (Eftekhari, Jian, & Ji, 2017).
Potassium Solubilizing Microbes in Food Production
Potassium solubilizing microbes (KSMs) are pivotal in sustainable food production, facilitating the solubilization of non-exchangeable mineral sources of potassium in soil. These microbes, including various bacterial and fungal strains, enhance plant growth, stress resistance, and nutrient uptake, promoting an eco-friendly approach to improving soil fertility and crop yield (Sattar et al., 2019).
Eigenschaften
IUPAC Name |
potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O2PS2.K/c1-5(2)7-9(10,11)8-6(3)4;/h5-6H,1-4H3,(H,10,11);/q;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJZTOTXLDXTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=S)(OC(C)C)S.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15KO2PS2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;di(propan-2-yloxy)-sulfanyl-sulfanylidene-lambda5-phosphane | |
CAS RN |
3419-34-9 | |
| Record name | NSC7772 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7772 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-ethoxyphenyl)methyl]-N,N-diethyl-1-[(1-methylpyrrolidin-2-yl)methyl]benzimidazole-5-carboxamide](/img/structure/B1629283.png)





![1-[(Acetyloxy)methyl]-1H-indole-3-carboxylic acid](/img/structure/B1629295.png)




